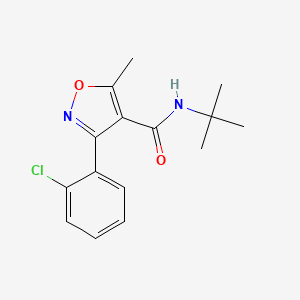

![molecular formula C17H19FN4O2S B5547413 N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-5-isopropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5547413.png)

N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-5-isopropylpyrazolo[1,5-a]pyrimidin-7-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines, including compounds similar to "N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-5-isopropylpyrazolo[1,5-a]pyrimidin-7-amine", often involves multi-step chemical reactions. For instance, Ivachtchenko et al. (2013) described the synthesis of new 3-(arylsulfonyl)-2-(methylthio)pyrazolo[1,5-a]pyrimidines with a substituent amino group in the 7 position, showcasing the complexity of synthesizing such compounds and their derivatives (Ivachtchenko et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds in the pyrazolo[1,5-a]pyrimidine series, including our compound of interest, has been determined through various methods, including crystallography. Wu et al. (2005) detailed the molecular structures of related compounds, emphasizing the importance of intramolecular hydrogen bonds in stabilizing the molecule's structure (Wu et al., 2005).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidines undergo various chemical reactions, contributing to their diverse biological activities. Ivachtchenko et al. (2011) discussed the synthesis and structure-activity relationships of 3-arylsulfonyl-pyrazolo[1,5-a]pyrimidines as potent serotonin 5-HT6 receptor antagonists, indicating the significant impact of chemical modifications on their biological properties (Ivachtchenko et al., 2011).

Wissenschaftliche Forschungsanwendungen

Antibacterial Properties

Researchers have synthesized novel heterocyclic compounds containing a sulfonamido moiety, demonstrating significant antibacterial activities. These compounds, derived from precursor ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate, showed promising results against multiple bacterial strains, highlighting the potential of such structures in developing new antibacterial agents (Azab, Youssef, & El‐Bordany, 2013).

Anticancer and Anti-inflammatory Applications

The synthesis of precursors 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl) pyrimidine-5-carbohydrazides led to the discovery of novel pyrazole carbaldehyde derivatives with significant antioxidant, anti-breast cancer, and anti-inflammatory properties. These derivatives were found to inhibit key enzymes responsible for inflammation and breast cancer, demonstrating the compound's versatility in medicinal chemistry applications (Thangarasu, Manikandan, & Thamaraiselvi, 2019).

Antimicrobial Coatings and Additives

A study explored the incorporation of heterocyclic compounds containing the pyrazolo[1,5-a]pyrimidine structure into polyurethane varnishes and printing ink paste for antimicrobial surface coatings. These compounds exhibited excellent antimicrobial effects against various microbial strains, suggesting their utility in enhancing the antimicrobial properties of surface coatings and inks (El‐Wahab, Saleh, Zayed, El-Sayed, & Assaker, 2015).

Molecular Probes and Pharmaceutical Probes

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives have been identified as high-affinity and selective antagonists for the human A2A adenosine receptor. These compounds serve as potent pharmacological probes for studying receptor interactions, highlighting the compound's importance in drug discovery and molecular biology research (Kumar et al., 2011).

Synthesis and Evaluation of Antimicrobial Agents

Novel pyrazolo[1,5-a]pyrimidine derivatives incorporating phenylsulfonyl moiety have been synthesized and evaluated for their antimicrobial activities. Some of these derivatives showed activity surpassing that of reference drugs, indicating their potential as new antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-(4-fluorophenyl)sulfonylethyl]-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN4O2S/c1-12(2)15-11-17(22-16(21-15)7-8-20-22)19-9-10-25(23,24)14-5-3-13(18)4-6-14/h3-8,11-12,19H,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVLBLZKWYJNQLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=CC=NN2C(=C1)NCCS(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-5-isopropylpyrazolo[1,5-a]pyrimidin-7-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

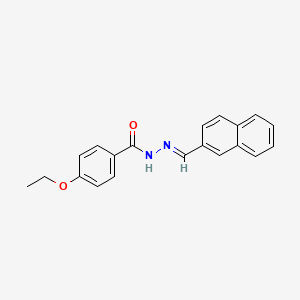

![ethyl {5-[(4-bromophenyl)amino][1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-8-yl}acetate](/img/structure/B5547338.png)

![(3R*,4R*)-1-[(4'-fluorobiphenyl-3-yl)carbonyl]-4-(2-methoxyethyl)-3-methylpiperidin-4-ol](/img/structure/B5547340.png)

![(4aR*,7aS*)-1-(2-methoxyethyl)-4-[(methylthio)acetyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5547351.png)

![4-(1-butyl-1H-imidazol-2-yl)-1-[4-(1H-imidazol-1-yl)benzoyl]piperidine](/img/structure/B5547354.png)

![4-[(2-methylbenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5547360.png)

![2-(cyclopropylmethyl)-8-(morpholin-4-ylsulfonyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5547361.png)

![methyl 3-[(3-methoxy-3-oxopropyl)(nitroso)amino]benzoate](/img/structure/B5547366.png)

![2-[(2-thienylmethyl)thio]-1H-benzimidazole](/img/structure/B5547370.png)

![2-methyl-8-[(6-phenyl-2-pyridinyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5547372.png)

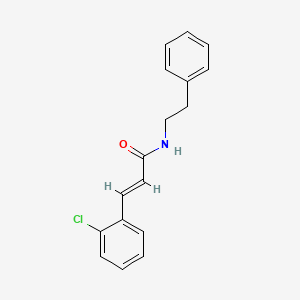

![2-(4-chloro-2-methylphenoxy)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B5547385.png)

![N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}-2-methylpropanamide](/img/structure/B5547402.png)